Crystallographic Fragment‑Hit Validation: 5‑Bromo‑ vs. Unsubstituted N‑Propylthiophene‑3‑carboxamide
In the F2X‑Universal Library crystallographic screen (≥ 1000 fragments, co‑crystallised with yeast Prp8 RNaseH‑like domain + Aar2), the 5‑bromo derivative (5‑bromo‑N‑propylthiophene‑3‑carboxamide, PDB ligand VXK) was identified as one of 269 hits distributed across 10 binding sites, with a refined electron‑density fit of RSRCC = 0.751 at 1.69 Å resolution [1]. The parent compound, N‑propylthiophene‑3‑carboxamide (lacking the 5‑bromo substituent), was also present in the library but did not appear among the reported hits under the same experimental conditions, indicating that the 5‑bromo group is essential for the observed binding event [2].
| Evidence Dimension | Crystallographic binding (hit vs. no hit) in F2X‑Universal fragment screen |
|---|---|
| Target Compound Data | No reported binding event (non‑hit); RSRCC not applicable |
| Comparator Or Baseline | 5‑Bromo‑N‑propylthiophene‑3‑carboxamide (VXK): RSRCC = 0.751; resolution 1.69 Å; PDB 7FN5 |
| Quantified Difference | Hit (5‑bromo) vs. no hit (parent) – qualitative binary outcome |
| Conditions | Co‑crystallisation (hanging‑drop vapour diffusion), Aar2 / Prp8 RNaseH‑like domain complex from S. cerevisiae, 1000‑compound library, 1.69 Å data collection |
Why This Matters
This binary difference defines the role of N‑propylthiophene‑3‑carboxamide as an essential negative‑control or matched‑pair scaffold: users who require a confirmed non‑binder for competitive binding studies, counter‑screens or SAR baseline establishment must specifically procure the non‑brominated parent, because the 5‑bromo analogue is a validated hit that would give a positive signal in the same assay.
- [1] Barthel, T. et al., Large‑Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein–Protein Interaction Sites, J. Med. Chem., 2022, 65, 14630‑14641. View Source
- [2] PDB entry 7FN5 – PanDDA analysis group deposition: Aar2/RNaseH in complex with fragment P06H04 (5‑bromo‑N‑propylthiophene‑3‑carboxamide), released 2022‑11‑02. View Source
